molecular formula C9H8BrNO B1381058 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1788530-86-8

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B1381058
CAS No.: 1788530-86-8
M. Wt: 226.07 g/mol
InChI Key: OPYARLJRSUZDJV-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine (CAS 1788530-86-8) is a high-value pyridine derivative with a molecular formula of C 9 H 8 BrNO and a molecular weight of 226.07 g/mol. This compound features a pyridine ring system substituted with a bromine atom, a methyl group, and a propargyl ether moiety, making it a versatile and multifunctional synthetic intermediate. The primary research value of this compound lies in its application as a key building block in organic synthesis and medicinal chemistry. The presence of both a bromine atom and a terminal alkyne makes it an ideal substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the rapid diversification of the pyridine core. The propargyloxy group is notably recognized as a precursor for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly reliable method for generating molecular complexity. Compounds containing the (prop-2-ynyloxy)benzene structure have been identified as intermediates in the synthesis of triazoles and have shown potential in biological evaluations. Pyridine derivatives, in general, are privileged scaffolds in drug discovery due to their presence in many natural products, vitamins, and approved pharmaceuticals. They are frequently investigated for a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. The specific structure of this compound, which combines a halogenated pyridine with an alkyne functional group, suggests potential for use in developing new antimicrobial agents or for generating compound libraries for high-throughput screening. Researchers can leverage its reactivity to create novel heterocyclic systems or to functionalize existing pharmacophores. This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

2-bromo-4-methyl-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYARLJRSUZDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It acts as a building block in the formation of various compounds through reactions such as nucleophilic substitution and oxidative coupling. This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. For instance, it can interact with enzymes that catalyze the addition of functional groups to the pyridine ring, enhancing its reactivity and enabling the synthesis of more complex molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects highlight the importance of carefully controlling experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These findings underscore the importance of determining the optimal dosage for specific applications to minimize adverse effects.

Biological Activity

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H8BrNOC_9H_8BrNO with a molecular weight of 216.07 g/mol. The presence of a bromine atom and a propargyl ether group contributes to its unique reactivity and biological profile, making it a versatile building block in organic synthesis and drug development .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, including Bacillus subtilis. The compound's inhibitory effects can be quantified as follows:

Bacterial Strain Inhibition Percentage IC50 (µg/mL)
Bacillus subtilis55.67 ± 0.2679.9

These results indicate promising potential for the compound as an antibacterial agent .

Antiurease Activity

The compound has also been investigated for its antiurease properties, which are crucial in treating conditions such as urinary tract infections. Studies have reported substantial inhibition percentages at specific concentrations, demonstrating its potential as an antiurease agent.

Concentration (µg/mL) Percentage Inhibition
5042.5 ± 0.7
10082.00 ± 0.09

The IC50 values for urease inhibition ranged around 60.2 µg/mL, indicating effective activity against urease enzymes .

At the molecular level, this compound exerts its biological effects through various mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit or activate enzymes by binding to their active sites.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression through interactions with transcription factors .
  • Electrophilic Reactions : The bromine atom participates in electrophilic aromatic substitution reactions, enhancing the compound's reactivity in biochemical pathways .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics.
  • Urease Inhibition : Research focused on the antiurease properties indicated that modifications in the chemical structure significantly influenced the inhibitory effects against urease enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine Br (C2), CH₃ (C4), OCH₂C≡CH (C5) 254.09 Not reported Click chemistry potential, EWG effects
5-Bromo-4-methyl-2-(propan-2-yl)pyridine Br (C5), CH₃ (C4), iPr (C2) 230.11 Not reported Increased steric hindrance
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) 172.03 Not reported Simpler structure, industrial uses
4-Amino-5-bromo-2-chloropyrimidine Br (C5), Cl (C2), NH₂ (C4) 222.47 460–461 Enhanced nucleophilicity (NH₂ group)
5-Bromo-2-chloro-5-(trifluoromethyl)pyridine Br (C5), Cl (C2), CF₃ (C5) 260.43 Not reported High electrophilicity (CF₃, Cl, Br)
Key Observations :
  • Electronic Effects: Bromine and propargyloxy groups in the target compound create electron-deficient pyridine rings, favoring electrophilic substitutions. In contrast, amino groups (e.g., 4-Amino-5-bromo-2-chloropyrimidine) enhance nucleophilic reactivity .
  • Thermal Stability: Compounds with halogen substituents (Br, Cl) exhibit higher melting points (e.g., 460–461°C for 4-Amino-5-bromo-2-chloropyrimidine) due to strong intermolecular halogen bonding .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
This compound Not reported Propargyl H: ~2.5–3.0; Pyridine H: 7.0–8.5 (predicted)
5-Bromo-2-(thien-2-yl)pyridine C≡C: ~2100 Thiophene H: 6.5–7.5; Pyridine H: 8.0–8.5
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine NH₂: ~3300–3500 Aromatic H: 6.8–8.2; NH₂: ~5.5
Insights :
  • Propargyl protons in the target compound are expected at δ ~2.5–3.0, distinguishing it from analogs with thiophene or amino groups .
  • IR spectra of brominated pyridines typically show C–Br stretches near 550–650 cm⁻¹ .

Industrial and Research Significance

  • Drug Discovery : The target compound’s propargyloxy group is valuable for bioconjugation in PROTACs or antibody-drug conjugates.
  • Material Science : Bromopyridines serve as ligands in catalysis (e.g., Suzuki-Miyaura coupling) .
  • Safety Considerations : Halogenated pyridines often require careful handling due to toxicity, as seen in 2-Bromo-3-methylpyridine’s safety data sheet (SDS) .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine?

The synthesis typically involves a two-step approach:

  • Bromination : Introduce bromine at the 2-position of a pre-functionalized pyridine scaffold via electrophilic aromatic substitution using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile solvent, 0–25°C) .
  • Propargyl Etherification : Use a Williamson ether synthesis to introduce the prop-2-yn-1-yloxy group. For example, react 2-bromo-4-methylpyridin-5-ol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. Ultrasound-assisted methods can enhance reaction efficiency and yield (77% reported) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and molecular integrity (e.g., propargyl protons at δ 4.96 ppm and C≡C signals in 13C^{13}C) .
  • X-ray Crystallography : Resolve molecular geometry and confirm substituent orientations. Tools like SHELXL (for refinement) and Mercury (for visualization) are widely used .
  • IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at ~2117 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

  • Cross-Validation : Compare X-ray data with spectroscopic results (e.g., NMR-derived bond distances vs. crystallographic values).
  • Software Refinement : Use SHELXL for high-resolution refinement and ORTEP for anisotropic displacement modeling. Mercury’s packing similarity analysis can identify intermolecular interactions (e.g., C–H···O/N bonds) that stabilize the crystal lattice .
  • Twinned Data Handling : For ambiguous cases, employ SHELXPRO to model twinning and validate hydrogen-bonding networks .

Q. What strategies optimize the yield of propargyl etherification in the synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and reaction rates .
  • Ultrasound Assistance : Sonication reduces reaction time (30 min) and improves raw material utilization by promoting even mixing and energy transfer .
  • Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) or mild bases (K₂CO₃) minimize side reactions like alkyne polymerization .

Q. What mechanistic insights explain the bromine atom’s reactivity in substitution reactions?

  • Electrophilic vs. Nucleophilic Pathways :
    • Electrophilic Substitution : Bromine at the 2-position activates the pyridine ring for electrophilic attacks (e.g., nitration) due to its electron-withdrawing effect .
    • Nucleophilic Displacement : Bromine can be replaced by amines or thiols via SNAr (nucleophilic aromatic substitution) under basic conditions. Kinetic studies suggest that electron-deficient pyridines favor SNAr over radical pathways .

Q. How can researchers troubleshoot low yields in substitution reactions involving this compound?

  • Reaction Monitoring : Use TLC or HPLC to detect intermediates/byproducts.
  • Condition Optimization : Adjust temperature (e.g., 40–60°C for SNAr), solvent polarity, or catalyst loading. For example, Pd-catalyzed cross-coupling (e.g., Suzuki) may require inert atmospheres and ligand screening .
  • Protective Groups : Introduce temporary protecting groups (e.g., acetyl for hydroxyl) to prevent undesired side reactions during multi-step syntheses .

Q. How does hydrogen bonding influence the crystal packing of this compound?

  • Intermolecular Interactions : C–H···O/N hydrogen bonds stabilize the lattice, as observed in ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-pyrido derivatives. The propargyl ether oxygen (O1) often acts as an acceptor, while aromatic C–H donors contribute to π-stacking (3.6–3.7 Å distances) .
  • Conformational Analysis : Gauche conformations (torsion angles ~68°) in the propargyl group affect packing efficiency and void spaces, which can be quantified using Mercury’s void visualization tool .

Q. What computational methods support the design of derivatives based on this scaffold?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at reactive sites.
  • Molecular Docking : Screen derivatives for bioactivity by simulating interactions with target proteins (e.g., cyclooxygenase enzymes) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine vs. methyl) with biological activity or solubility parameters .

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